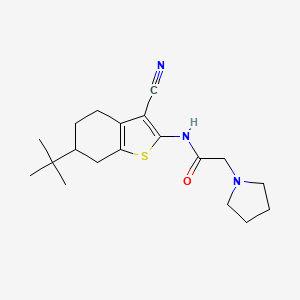![molecular formula C14H17N3O B4060994 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one](/img/structure/B4060994.png)
5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one
Descripción general
Descripción
5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to bind to certain receptors in the brain, which may play a role in its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one can exert a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential anti-cancer effects. Furthermore, 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one has been shown to have neuroprotective effects, which may make it a promising therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one in lab experiments is its high purity and stability. This compound can be synthesized with high yields and is relatively easy to handle in the lab. Additionally, it has been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various biological systems. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of this compound in the brain and to determine its efficacy in preclinical and clinical settings. Additionally, there is potential for this compound to be used as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. Further research is needed to optimize the structure of this compound and to identify more potent analogs.
Aplicaciones Científicas De Investigación
5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-methyl-3-[[(2R)-pyrrolidin-2-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-2-6-12-13(10)14(18)17(9-16-12)8-11-5-3-7-15-11/h2,4,6,9,11,15H,3,5,7-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIGQWSSIQGXFK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)CC3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C[C@H]3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4060926.png)
![4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4060927.png)
![N-ethyl-N-(2-hydroxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4060928.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B4060931.png)

![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4060939.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4060948.png)
![N-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4060962.png)

![2-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4060977.png)
![N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4060986.png)
![N-(5-bromo-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4060989.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4060998.png)